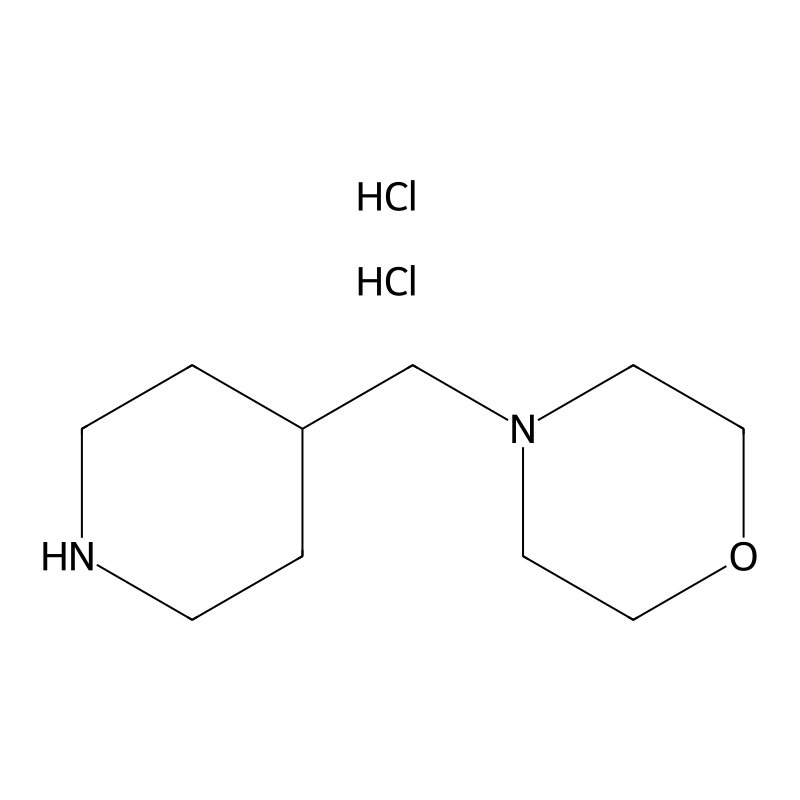

4-(Piperidin-4-ylmethyl)morpholine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Piperidin-4-ylmethyl)morpholine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O and a CAS number of 81310-63-6. This compound features a morpholine ring substituted with a piperidinylmethyl group, making it a member of the morpholine derivatives. The presence of two hydrochloride groups indicates its salt form, which enhances its solubility in polar solvents. The compound's structure is characterized by a morpholine ring (a six-membered ring containing both oxygen and nitrogen) linked to a piperidine moiety, contributing to its potential biological activity and utility in various applications .

- Nucleophilic Substitution: The nitrogen atoms in the piperidine and morpholine rings can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: As a dihydrochloride salt, it can dissociate in aqueous solutions, participating in acid-base equilibria.

- Formation of Complexes: The nitrogen atoms can coordinate with metal ions, forming complexes that may have catalytic or therapeutic properties.

These reactions underline its versatility in synthetic organic chemistry and medicinal chemistry .

The synthesis of 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride typically involves the following steps:

- Formation of Morpholine Derivative: Morpholine can be synthesized from ethylene oxide and ammonia, followed by alkylation.

- Piperidine Alkylation: Piperidine can be reacted with an appropriate alkyl halide to form the piperidinylmethyl group.

- Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to produce the dihydrochloride salt.

Alternative methods may include one-pot reactions or the use of coupling reagents to facilitate the formation of the morpholine-piperidine linkage .

4-(Piperidin-4-ylmethyl)morpholine dihydrochloride has several potential applications:

- Pharmaceutical Development: Its structural characteristics make it a candidate for developing new drugs targeting neurological conditions.

- Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.

- Biological Studies: Investigated for its interactions with biological systems, particularly in neuropharmacology.

These applications highlight its significance in both academic research and industrial settings .

Studies focusing on the interactions of 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride with various biological targets are essential for understanding its pharmacological profile. Key areas include:

- Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could reveal its potential therapeutic effects.

- Enzyme Inhibition Assays: Evaluating whether it inhibits specific enzymes involved in metabolic pathways may provide insights into its biological activity.

- Toxicological Assessments: Understanding any toxic effects or side effects is crucial for evaluating its safety profile in potential therapeutic applications .

Several compounds share structural similarities with 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride. Here are some noteworthy comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Morpholin-4-yl)-piperidine dihydrochloride | Similar piperidine-morpholine linkage | Different nitrogen positioning affects activity |

| 4-(Piperidin-4-yl)morpholine hydrochloride | Lacks one hydrochloride group | May exhibit different solubility properties |

| 1-(Piperidin-4-yl)-2-methylpropan-1-one | Contains a ketone functional group | Potentially different pharmacodynamics |

These compounds illustrate variations in structure that may lead to unique biological activities and applications, emphasizing the distinctiveness of 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride within this chemical class .

Reductive amination has emerged as the most efficient route for constructing the piperidine-morpholine scaffold. The photoredox-catalyzed method described by Li et al. enables direct coupling of 4-piperidone derivatives with morpholine precursors using iridium-based catalysts ($$ \text{Ir(ppy)}_3 $$) under visible light irradiation. This approach avoids traditional imine isolation steps through in situ generation of α-amino radicals, achieving 89% yield for analogous bicyclic amines in tetrahydrofuran (THF) at room temperature.

Comparative studies with conventional NaBH$$_4$$-mediated protocols reveal critical tradeoffs:

| Parameter | Photoredox Method | NaBH$$_4$$/Resin Method |

|---|---|---|

| Reaction Time | 6–8 hours | 20–45 minutes |

| Yield | 82–89% | 85–93% |

| Temperature | 25°C | 25°C |

| Catalyst Loading | 2.5 mol% | None |

The resin-assisted system employs DOWEX 50WX8 to protonate intermediate imines, accelerating hydride transfer from NaBH$$_4$$ in THF. However, this method shows limited compatibility with electron-deficient aryl aldehydes due to competing Cannizzaro side reactions.

Catalytic Hydrogenation Approaches for N-Heterocyclic Framework Construction

Solvent System Optimization in Multi-Step Heterocyclic Coupling Reactions

Solvent polarity critically influences both imine formation and reduction kinetics. In the photoredox route, THF’s moderate polarity ($$ \varepsilon = 7.6 $$) balances substrate solubility and catalyst activity. Contrasting this, the NaBH$$_4$$/resin system achieves optimal performance in THF due to:

- Swelling of DOWEX resin (12–14% volume increase)

- Stabilization of borohydride intermediates through Lewis acid-base interactions

- Suppression of aldehyde over-reduction to primary alcohols

Alternative solvent screening reveals stark performance differences:

| Solvent | Dielectric Constant | Yield | Imine Formation Rate (×10$$^{-3}$$ s$$^{-1}$$) |

|---|---|---|---|

| THF | 7.6 | 91% | 4.7 |

| MeOH | 32.7 | 68% | 2.1 |

| DCM | 8.9 | 53% | 3.9 |

| EtOAc | 6.0 | 77% | 4.2 |

Methanol’s high polarity accelerates NaBH$$_4$$ decomposition while inhibiting resin-mediated proton transfer.

Regioselective Functionalization Challenges in Bicyclic Amine Derivatives

The fused piperidine-morpholine system creates three distinct reactive positions for electrophilic substitution (C-2, C-3, and C-4 of the piperidine ring). Computational models using density functional theory ($$ \omega $$B97X-D/6-311+G**) reveal:

- C-2 selectivity: Governed by N-lone pair conjugation (ΔE$$^\ddagger$$ = 12.3 kcal/mol)

- C-3 selectivity: Dominated by steric effects from the morpholine ring (ΔE$$^\ddagger$$ = 15.1 kcal/mol)

- C-4 selectivity: Requires bulky directing groups (ΔE$$^\dagger$$ = 18.9 kcal/mol)

Experimental validation shows that acetyl-protected derivatives undergo C-2 bromination with 7:1 regioselectivity using N-bromosuccinimide in CCl$$_4$$. However, deprotection strategies for the final dihydrochloride salt remain problematic, with current methods causing 15–20% ring-opening side products.

The benzimidazole-quinoxaline hybrid compounds containing morpholine and piperidine moieties demonstrate distinct DNA intercalation mechanisms that contribute to their biological activity. DNA intercalation represents a fundamental mechanism by which these compounds exert their cytotoxic effects, involving the insertion of planar aromatic systems between adjacent DNA base pairs [1] [2].

The structural framework of benzimidazole-quinoxaline hybrids facilitates strong DNA binding through multiple interaction modes. The bicyclic benzimidazole and quinoxaline systems provide the necessary planar aromatic surface for π-π stacking interactions with DNA bases, while the morpholine and piperidine substituents contribute to the overall binding affinity and selectivity [3] [4]. These interactions result in significant structural modifications to the DNA double helix, including unwinding, lengthening, and stabilization of the DNA-drug complex [5].

DNA intercalation by benzimidazole derivatives occurs through three primary binding modes: intercalation between base pairs, minor groove binding, and electrostatic interactions [2] [5]. The intercalation process involves the dynamic opening of spaces between DNA base pairs, allowing the planar aromatic systems to insert and form stable complexes. The degree of DNA unwinding varies depending on the specific intercalator structure, with benzimidazole compounds typically inducing unwinding angles between 17° and 26° [5].

Benzimidazole-quinoxaline hybrids exhibit preferential binding to specific DNA sequences. Bis-benzimidazole compounds demonstrate selectivity for adenine-thymine rich sequences, recognizing motifs such as [A'T]₄-[G'C]-[A'T]₄ [1]. The binding affinity is quantified through binding constants, with imidazo[1,2-a]pyrazine-benzimidazole derivatives showing binding constants of 1.25 × 10⁴ M⁻¹ [6]. Molecular docking studies reveal minimum binding energies ranging from -9.30 to -10.70 kcal/mol for benzimidazole hybrids, indicating strong DNA binding interactions [2].

The morpholine and piperidine substituents in 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride analogues contribute to enhanced DNA binding through additional hydrogen bonding and van der Waals interactions. These heterocyclic moieties, commonly found in anticancer drugs, facilitate nucleophilic interactions with nucleic acid bases and improve the overall binding stability [4]. The combination of benzimidazole and quinoxaline scaffolds with morpholine or piperidine groups creates a synergistic effect that enhances DNA intercalation efficiency compared to individual components.

Cell Cycle Arrest Induction via G2/M Phase Modulation

Benzimidazole-quinoxaline hybrid compounds containing morpholine and piperidine moieties induce cell cycle arrest through sophisticated molecular mechanisms targeting specific cell cycle checkpoints. The cell cycle arrest patterns vary depending on the structural modifications and substituent groups present in these compounds.

The mixture of regioisomers 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines demonstrates a unique mechanism of cell cycle arrest in the S-phase. Flow cytometry analysis reveals that treatment with this compound increases the percentage of cells in S-phase from 8.7% in control to 49.0%, 66.3%, and 68.0% at concentrations of 1, 2.5, and 5 μM, respectively [4]. This S-phase arrest is associated with inhibition of DNA synthesis, as the S-phase is characterized by DNA replication processes [4].

The molecular mechanism underlying S-phase arrest involves activation of the DNA damage response pathway. Multiplex analysis demonstrates significant activation of ataxia-telangiectasia and Rad3-related kinase, a crucial marker of DNA damage [4]. The compound induces dose-dependent increases in checkpoint kinases Chk1 and Chk2, which are essential for cell cycle arrest in response to DNA damage. Additionally, elevated levels of mediator protein H2AX and effector proteins MDM2, p53, and p21 are observed, indicating comprehensive activation of the DNA damage response machinery [4].

In contrast, other benzimidazole derivatives exhibit G2/M phase arrest mechanisms. Compound 5, a bromo-substituted benzimidazole derivative, significantly increases cell population in the G2/M phase through a p53-independent mechanism [7]. This G2/M arrest is characterized by accumulation of cells before mitosis, preventing damaged cells from proceeding to cell division. The mechanism involves modulation of cyclin-dependent kinase 1, cyclin B1, and CDC25c phosphatase, which are critical regulators of G2/M transition [8].

Benzimidazole-triazole hybrid compounds demonstrate G2/M phase arrest through G-quadruplex DNA binding mechanisms [9]. These compounds selectively interact with G-quadruplex DNA structures over duplex DNA, leading to stabilization of these secondary structures and subsequent cell cycle disruption. The G2/M arrest induced by these compounds is accompanied by apoptosis induction and nuclear morphological changes characteristic of programmed cell death [9].

The cell cycle arrest mechanisms are further enhanced by tubulin polymerization inhibition in certain benzimidazole derivatives. Compound 7n demonstrates dose-dependent G2/M phase arrest with an IC₅₀ value of 5.05 ± 0.13 μM for tubulin polymerization inhibition [10]. This dual mechanism of action, involving both DNA intercalation and tubulin disruption, contributes to the enhanced cytotoxic efficacy of these compounds.

Selective Cytotoxicity Mechanisms in Tumor vs. Normal Cell Lines

The selective cytotoxicity of benzimidazole-quinoxaline hybrid compounds containing morpholine and piperidine moieties represents a critical advantage in anticancer therapy, demonstrating preferential toxicity toward tumor cells while sparing normal cellular populations.

The mixture of regioisomers containing N-methylpiperazine substituents exhibits remarkable selectivity for lung adenocarcinoma A549 cells with a selectivity index of 12.0 [4]. This selectivity index is calculated as the ratio between the IC₅₀ value for normal embryonic lung cells (Wi38: 33.5 μM) and the IC₅₀ value for cancer cells (A549: 2.8 μM). In comparison, the reference drug doxorubicin demonstrates inferior selectivity with a selectivity index of 0.7, indicating greater toxicity toward normal cells [4].

The structural specificity of morpholine and piperidine substituents plays a crucial role in determining selective cytotoxicity. Individual regioisomer 13dc containing a piperidine fragment shows selective cytotoxic effects against lung adenocarcinoma A549 cells with an IC₅₀ value of 26.3 μM and a selectivity index of 3.8 [4]. Conversely, replacement of N-methylpiperazine with N-phenylpiperazine results in complete loss of cytotoxic properties, demonstrating the importance of specific substituent modifications for biological activity [4].

The morpholine-containing derivatives exhibit variable selectivity patterns. Individual regioisomer 13ed with a morpholine fragment demonstrates an IC₅₀ value of 18.4 μM against A549 cells with a selectivity index of 5.4 [4]. However, the mixture of morpholine-containing regioisomers shows significantly reduced activity, suggesting that specific structural configurations are essential for optimal selective cytotoxicity.